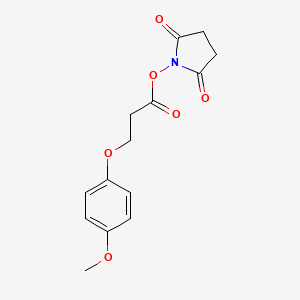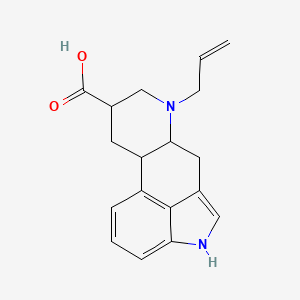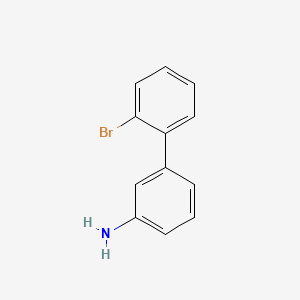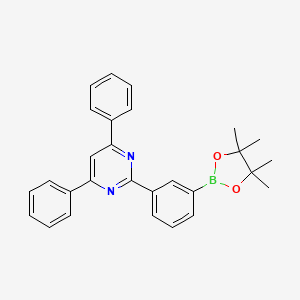
Ethyl nicotinate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl nicotinate hydrochloride is a chemical compound derived from nicotinic acid, also known as vitamin B3 or niacin. It is an ester formed by the reaction of nicotinic acid with ethanol, and it is often used in various scientific and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl nicotinate hydrochloride can be synthesized through the esterification of nicotinic acid with ethanol in the presence of an acid catalyst. One common method involves adding nicotinic acid, absolute ethanol, and an esterification solid acid catalyst in toluene. The mixture is stirred at 50-65°C for 3-6 hours, followed by refluxing to remove water. The reaction is then cooled to room temperature, and the catalyst is filtered out. The filtrate is subjected to vacuum distillation to recover toluene, resulting in the formation of ethyl nicotinate .
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The use of solid acid catalysts helps in reducing the generation of high-pollution wastewater, making the process more environmentally friendly .
化学反応の分析
Types of Reactions
Ethyl nicotinate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nicotinic acid.
Reduction: It can be reduced to form ethyl nicotinate.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nicotinic acid.
Reduction: Ethyl nicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学的研究の応用
Ethyl nicotinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is used in studies related to cellular metabolism and enzyme activity.
Medicine: It is used as a vasodilator in topical formulations to improve blood flow and relieve muscle pain.
作用機序
Ethyl nicotinate hydrochloride exerts its effects primarily through vasodilation. When applied topically, it penetrates the skin and causes the dilation of peripheral blood vessels, increasing blood flow to the area. This action is mediated by the release of nitric oxide and other vasodilatory substances. The compound also interacts with nicotinic acetylcholine receptors, which play a role in its vasodilatory effects .
類似化合物との比較
Similar Compounds
Methyl nicotinate: Similar in structure but has a methyl group instead of an ethyl group. It is also used as a vasodilator.
Nicotinic acid: The parent compound, used as a vitamin supplement and in the treatment of hyperlipidemia.
Chromium nicotinate: A complex of chromium and nicotinic acid, used as a dietary supplement to improve glucose metabolism
Uniqueness
Ethyl nicotinate hydrochloride is unique due to its specific ester structure, which provides distinct physical and chemical properties. Its ability to act as a vasodilator makes it valuable in medical and cosmetic applications, distinguishing it from other nicotinate derivatives .
特性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC名 |
ethyl pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-6H,2H2,1H3;1H |
InChIキー |
LYWSUZCAGACMEU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate](/img/structure/B12284091.png)


![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)

